molecular formula C13H17ClN2O2 B3149808 tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 679392-23-5

tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No.: B3149808
CAS No.: 679392-23-5
M. Wt: 268.74 g/mol
InChI Key: ORLCGJPXYZNJLV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 7-chloro-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-6-7-10(14)15-11(9)16/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLCGJPXYZNJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679392-23-5
Record name tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving the reaction of 7-chloro-3,4-dihydro-1,8-naphthyridine with tert-butyl chloroformate under controlled conditions. The reaction typically requires an inert atmosphere and precise temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves scaling up the laboratory synthesis methods. This includes the use of reactors capable of maintaining the necessary conditions, such as temperature and pressure, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Substitution reactions may involve the use of nucleophiles like ammonia (NH3) or alkyl halides .

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study various biological processes and pathways. It can serve as a probe to investigate enzyme activities and interactions with biological macromolecules.

Medicine: . Its derivatives may exhibit biological activities that are beneficial for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
  • CAS Number : 679392-23-5
  • Molecular Formula : C₁₃H₁₇ClN₂O₂
  • Molecular Weight : 268.74 g/mol
  • Purity : ≥98% (typical commercial grade) .

Structural Features
This compound consists of a 1,8-naphthyridine core with a chlorine substituent at the 7-position and a tert-butyl carbamate group at the 1-position. The dihydro-3,4 moiety indicates partial saturation of the naphthyridine ring, reducing aromaticity and altering reactivity compared to fully unsaturated derivatives .

Applications
Primarily used as a pharmaceutical intermediate, it serves as a building block for synthesizing bioactive molecules targeting kinases, GPCRs, and other therapeutic targets .

Comparison with Structural Analogues

Key structural analogues differ in substituents at the 7-position or modifications to the carbamate group. Below is a detailed analysis:

tert-Butyl 7-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

  • CAS : 243641-37-4
  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol .
  • Key Differences: Substituent: Methyl group at the 7-position instead of chlorine.

tert-Butyl 7-(1-Hydroxypropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

  • CAS : 959992-13-3
  • Molecular Formula : C₁₆H₂₄N₂O₃
  • Molecular Weight : 292.37 g/mol .
  • Key Differences :
    • Substituent : A hydroxypropan-2-yl group introduces a hydroxyl moiety.
    • Impact : Increased polarity improves aqueous solubility, making it more suitable for biological assays. The hydroxyl group also enables hydrogen bonding, which may influence binding affinity in drug-target interactions.

tert-Butyl 7-(2-Methoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

  • CAS : 925889-81-2
  • Molecular Formula : C₁₆H₂₂N₂O₄
  • Molecular Weight : 306.35 g/mol .
  • Key Differences :
    • Substituent : A methoxy-oxoethyl group adds an ester functionality.
    • Impact : The ester group increases electrophilicity, facilitating reactions such as hydrolysis or amide coupling. This derivative is valuable for further functionalization in medicinal chemistry.

tert-Butyl 7-(Bromomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

  • CAS : 886369-27-3
  • Molecular Formula : C₁₃H₁₇BrN₂O₂
  • Molecular Weight : 313.19 g/mol .
  • Key Differences :
    • Substituent : Bromomethyl group at the 7-position.
    • Impact : Bromine’s high leaving-group ability makes this compound a versatile intermediate for Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions.

Physicochemical Properties

Property 7-Chloro Derivative 7-Methyl Derivative 7-Hydroxypropan-2-yl Derivative
Molecular Weight 268.74 248.32 292.37
Polarity Moderate (Cl substituent) Low (methyl group) High (hydroxyl group)
Reactivity Electrophilic (Cl) Less reactive Nucleophilic (OH)

Pharmaceutical Utility

  • 7-Chloro Derivative : Used in kinase inhibitor development due to chlorine’s electron-withdrawing effects .
  • 7-Bromomethyl Derivative : Intermediate for introducing aryl/heteroaryl groups via cross-coupling .
  • 7-Hydroxypropan-2-yl Derivative : Explored in prodrug designs for enhanced bioavailability .

Biological Activity

Tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, with the CAS number 679392-23-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
IUPAC Name This compound
CAS Number 679392-23-5
Purity 95%

Structure

The compound features a naphthyridine backbone, which is known for its diverse biological activities. Its structure includes a tert-butyl group and a chlorine substituent that may influence its pharmacological properties.

Research indicates that compounds similar to tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine derivatives exhibit various biological activities through multiple mechanisms:

  • Metabotropic Glutamate Receptor Modulation : The compound may interact with metabotropic glutamate receptors (mGluRs), particularly mGluR2, which is implicated in neuroprotection and modulation of neurotransmission. Studies show that certain naphthyridine derivatives enhance mGluR2 activity, potentially providing therapeutic effects in neurological disorders .
  • Antitumor Activity : Naphthyridine derivatives have been associated with anti-tumor effects by inhibiting Class I PI3-kinase enzymes. This inhibition can impede cancer cell proliferation and metastasis . The specific activity of tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine in this context remains to be fully elucidated.
  • Antimicrobial Properties : Some studies suggest that naphthyridine compounds possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment .

In Vitro Studies

In vitro studies have evaluated the pharmacochemical properties of similar compounds, including:

  • Binding Affinity : Compounds analogous to tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine have shown significant binding affinity to mGluR2 receptors.
  • Stability Tests : Stability assays in rat serum and liver microsomes indicate that these compounds maintain reasonable stability compared to established controls like diltiazem .

Case Studies

  • Neuroprotective Effects : A study investigating the effects of naphthyridine derivatives on neuronal cells demonstrated that certain modifications led to enhanced neuroprotective properties against excitotoxicity .
  • Cancer Research : Research on related compounds has indicated their potential in inhibiting tumor growth in various cancer models through modulation of signaling pathways associated with cell survival and proliferation .

Q & A

Q. What are the common synthetic routes for tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, and which starting materials are typically employed?

The synthesis often involves cyclization of aminopyridine derivatives with tert-butyl acrylate under acidic or basic conditions. For example, a key step may include lithiation of the naphthyridine core using sec-butyllithium (s-BuLi) in tetrahydrofuran (THF) at low temperatures (-78°C), followed by electrophilic quenching with chlorinating agents . Protecting groups like tert-butyl carbamate (Boc) are introduced via esterification to stabilize reactive intermediates .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • 1H NMR : Aromatic protons in the naphthyridine core appear between δ 7.2–8.1 ppm, while the tert-butyl group resonates as a singlet near δ 1.4 ppm. Methylene protons adjacent to the Boc group show signals at δ 3.5–4.3 ppm .
  • 13C NMR : The carbonyl carbon of the Boc group appears at ~δ 155–167 ppm, and aromatic carbons range from δ 115–140 ppm .
  • IR : Stretching vibrations for the carbonyl group (C=O) are observed at ~1680–1700 cm⁻¹, and aromatic C=C bonds at ~1600 cm⁻¹ .
  • HRMS : The molecular ion peak ([M+H]⁺) should match the calculated exact mass (e.g., ~313.19 g/mol for bromo analogs) .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions in synthesizing 7-substituted derivatives, such as tert-butyl 7-chloro analogs?

Low yields in lithiation or alkylation steps (e.g., 14% in some protocols) often stem from competing side reactions or incomplete quenching. Strategies include:

  • Temperature control : Maintaining strict低温 conditions (-78°C) during lithiation to minimize decomposition .
  • Reagent stoichiometry : Using excess electrophiles (e.g., Cl sources) to ensure complete substitution .
  • Purification : Employing mass-directed HPLC or silica gel chromatography to isolate pure products .

Q. What strategies can resolve contradictions in reported reaction conditions for functionalizing the naphthyridine core?

Discrepancies in lithiation or alkylation conditions (e.g., choice of base or solvent) can be addressed through:

  • Systematic screening : Testing alternatives like LDA (lithium diisopropylamide) instead of s-BuLi for improved regioselectivity .
  • Mechanistic studies : Using kinetic isotope effects or DFT calculations to identify rate-determining steps .
  • Cross-validation : Comparing yields and spectral data across protocols (e.g., Boc protection vs. direct alkylation) .

Q. How do steric and electronic effects influence the reactivity of the 7-chloro substituent in nucleophilic substitution reactions?

  • Steric effects : The tert-butyl group creates steric hindrance, limiting access to the naphthyridine core. Smaller electrophiles (e.g., methyl iodide) may react more efficiently than bulkier analogs .
  • Electronic effects : The electron-withdrawing chlorine atom activates the 7-position for nucleophilic aromatic substitution (SNAr), but competing ring oxidation can occur under harsh conditions. Controlled pH and mild reducing agents (e.g., NaBH₄) mitigate side reactions .
  • Experimental approaches : Hammett plots or kinetic studies using para-substituted analogs can quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.